N-(2-氨基乙基)-2-苯基乙酰胺

描述

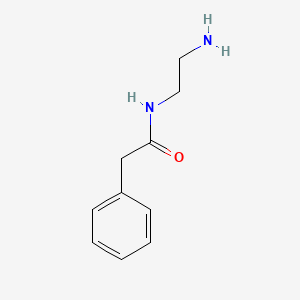

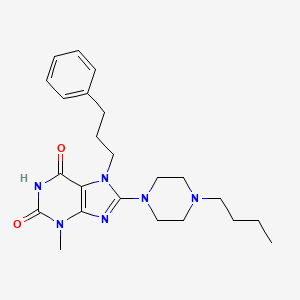

“N-(2-aminoethyl)-2-phenylacetamide” would be a compound that contains an amide group (-CONH2), a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring), and an aminoethyl group (-NH-CH2-CH2-) in its structure. The presence of these functional groups suggests that this compound might have interesting chemical properties and could be a subject of study in medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of “N-(2-aminoethyl)-2-phenylacetamide” would likely be influenced by the presence of the amide, phenyl, and aminoethyl groups. These groups could engage in various types of intermolecular interactions, such as hydrogen bonding or π-π stacking .

Chemical Reactions Analysis

Again, while specific reactions involving “N-(2-aminoethyl)-2-phenylacetamide” are not available, compounds with similar structures can undergo a variety of reactions. For instance, the amide group can participate in hydrolysis reactions, and the phenyl group can undergo electrophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-aminoethyl)-2-phenylacetamide” would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .

科学研究应用

临床药代动力学和药效学

氯胺酮是苯环利定的衍生物,其主要作用是作为 N-甲基-D-天冬氨酸受体的拮抗剂,对中枢神经系统的 γ-氨基丁酸受体没有亲和力。它表现出一种手性结构,其中 S(+)-对映异构体因其有效的麻醉和镇痛特性而被认可。氯胺酮经历氧化代谢,主要由细胞色素 P450 酶进行,产生包括去甲氯胺酮在内的各种代谢物。其药代动力学特征突出了由于广泛的首过代谢而导致的口服生物利用度低,使得鼻腔给药等替代途径更可行,以实现快速且相对较高的血浆浓度。氯胺酮在麻醉期间提供的血流动力学稳定性,没有明显的呼吸功能损害,以及在动物研究中的神经保护特性,标志着它在临床应用中的重要性 (Peltoniemi, Hagelberg, Olkkola, & Saari, 2016)。

镇痛特性

氯胺酮多样化的药理学特征,包括与其主要的 NMDA 拮抗剂作用之外的多个受体系统的相互作用,是其在慢性疼痛管理中镇痛效果的基础。尽管正式研究有限,但有证据支持它在中枢性疼痛、复杂区域疼痛综合征、纤维肌痛、缺血性疼痛、非特异性神经性疼痛、幻肢痛和带状疱疹后神经痛等疾病中的应用。它作为严重神经性疼痛发作中的“三线镇痛剂”,通过静脉或皮下输注给药,突出了其在标准选择无效的疼痛管理中的潜力。氯胺酮在慢性疼痛治疗中疗效的证据从中等偏弱,表明需要进一步的受控研究来巩固它在疼痛管理方案中的地位 (Hocking & Cousins, 2003)。

精神病学应用

探索 N-乙酰半胱氨酸(与 N-(2-氨基乙基)-2-苯基乙酰胺的代谢相关的分子)在精神疾病中的应用,揭示了其调节多种神经通路(包括氯胺酮改变的通路)的潜力。这种调节包括谷氨酸失调、氧化应激和炎症,这些都对大脑功能有益。有证据支持将 N-乙酰半胱氨酸作为辅助治疗,以减轻精神分裂症的症状和物质使用障碍,特别是在减少对可卡因和大麻的渴望和防止复发方面。然而,它对强迫症和情绪障碍的影响需要进一步研究。N-乙酰半胱氨酸的安全性良好,耐受性好,不良反应最少,补充了氯胺酮等相关化合物在精神病学应用中的治疗潜力 (Ooi, Green, & Pak, 2018)。

作用机制

Target of Action

N-(2-aminoethyl)-2-phenylacetamide, also known as AEMA, is a monomer used in polymerization reactions . The primary targets of AEMA are nucleic acids, where it is used in the synthesis of polymers for nucleic acid complexation and composite formation .

Mode of Action

AEMA interacts with its targets (nucleic acids) through a process known as radical copolymerization . This process involves the formation of covalent bonds between the AEMA monomer and the nucleic acid targets, resulting in the formation of a polymer. The polymer can then interact with other molecules, leading to changes in the biochemical environment .

Biochemical Pathways

For example, the polymers formed can interact with other molecules, potentially affecting their function and leading to downstream effects .

Pharmacokinetics

The metabolism and excretion of AEMA are likely to depend on the specific biochemical pathways it affects .

Result of Action

The molecular and cellular effects of AEMA’s action are largely dependent on the specific nucleic acids it targets and the polymers it forms. These effects can include changes in gene expression, protein function, and cellular processes .

Action Environment

The action, efficacy, and stability of AEMA can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the rate of polymerization and the stability of the formed polymers . Additionally, the presence of other molecules can influence the interaction of AEMA with its targets .

安全和危害

未来方向

生化分析

Biochemical Properties

N-(2-aminoethyl)-2-phenylacetamide has been shown to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to significant morphological, biochemical, and biomechanical alterations in the extracellular matrix (ECM) .

Cellular Effects

The effects of N-(2-aminoethyl)-2-phenylacetamide on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-(2-aminoethyl)-2-phenylacetamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, N-(2-aminoethyl)-2-phenylacetamide shows changes in its effects in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(2-aminoethyl)-2-phenylacetamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-(2-aminoethyl)-2-phenylacetamide is involved in various metabolic pathways, interacting with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

N-(2-aminoethyl)-2-phenylacetamide is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of N-(2-aminoethyl)-2-phenylacetamide and any effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

N-(2-aminoethyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-6-7-12-10(13)8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMOHSZCIYGHAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-[Acetyl(ethyl)amino]pyridin-3-yl]prop-2-enamide](/img/structure/B2944748.png)

![3-benzyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2944753.png)

![1-Methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2944757.png)

![2-Methyl-6-prop-2-enoyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B2944763.png)

![N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2944765.png)